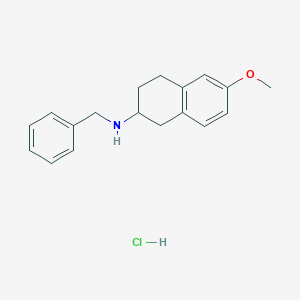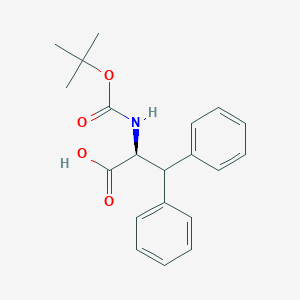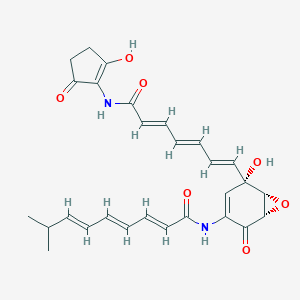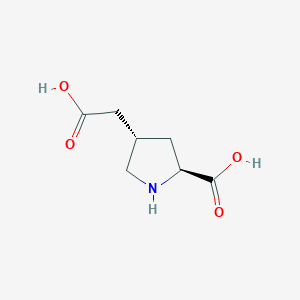
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid, also known as CMP, is an amino acid derivative that has gained attention in recent years due to its potential applications in scientific research. CMP is a chiral molecule, meaning it has two mirror-image forms, and the (2S,4S) form is the biologically active form.
Mécanisme D'action
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's mechanism of action is not fully understood, but it is believed to interact with proteins and other molecules through electrostatic interactions and hydrogen bonding. (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's carboxyl group can form hydrogen bonds with amino acid residues, stabilizing protein structures and preventing denaturation.
Effets Biochimiques Et Physiologiques
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects, including enhancing protein stability and solubility, improving drug delivery, and reducing toxicity of certain drugs. Additionally, (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's advantages in lab experiments include its ease of synthesis, low cost, and ability to enhance protein stability and solubility. However, (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's limitations include its potential to interfere with certain assays and its limited solubility in aqueous solutions.
Orientations Futures
For (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid research include further exploration of its potential applications in drug discovery, protein engineering, and nanotechnology. Additionally, the development of new synthesis methods and modifications to (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's structure may lead to improved properties and increased applications. Finally, the study of (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's interactions with proteins and other molecules may lead to a better understanding of its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid can be synthesized through a multistep process starting with the reaction of L-proline with chloroacetic acid. This reaction produces 2-carboxymethylpyrrolidine, which can then be further modified to produce (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid. The synthesis of (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid is relatively straightforward and can be achieved through various methods, including solid-phase synthesis and solution-phase synthesis.
Applications De Recherche Scientifique
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been studied for its potential applications in various scientific fields, including drug discovery, protein engineering, and nanotechnology. (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been shown to enhance protein stability and solubility, making it a valuable tool for protein engineering. Additionally, (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been used as a building block for the synthesis of nanoparticles and other materials.
Propriétés
Numéro CAS |
147235-94-7 |
|---|---|
Nom du produit |
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid |
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
(2S,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)2-4-1-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
Clé InChI |
QNMBUGAPKCBEDP-WHFBIAKZSA-N |
SMILES isomérique |
C1[C@H](CN[C@@H]1C(=O)O)CC(=O)O |
SMILES |
C1C(CNC1C(=O)O)CC(=O)O |
SMILES canonique |
C1C(CNC1C(=O)O)CC(=O)O |
Synonymes |
3-Pyrrolidineaceticacid,5-carboxy-,(3S,5S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



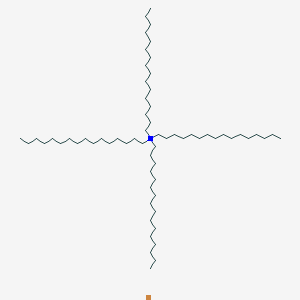
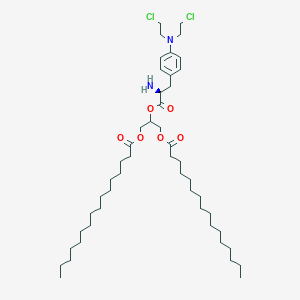


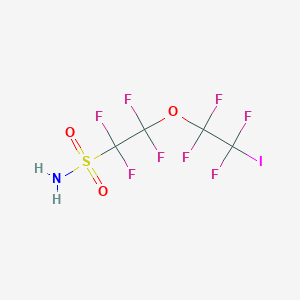
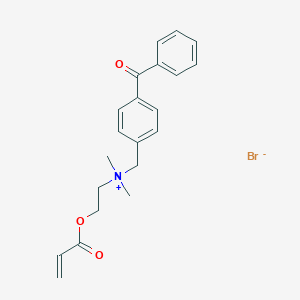
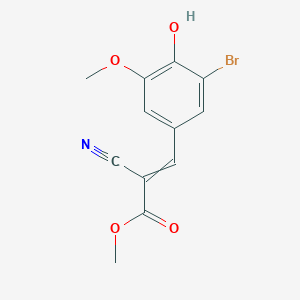
![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)
